molecular formula C11H15BrO2 B13593129 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Cat. No.: B13593129
M. Wt: 259.14 g/mol
InChI Key: AORQHLNLCFMSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-5-methoxyphenyl)butan-2-ol is an organic compound with the CAS Registry Number 1496227-39-4 . It has a molecular formula of C 11 H 15 BrO 2 and a molecular weight of 259.14 g/mol . This compound features a butan-2-ol chain linked to a 2-bromo-5-methoxyphenyl ring, a structural motif that is often explored in medicinal chemistry. While specific biological data for this exact molecule is not widely published in the searched literature, its structure suggests potential as a valuable chemical intermediate or building block in organic synthesis. Researchers may find it of interest for developing novel compounds with potential pharmacological activity. For instance, structural analogs with bromo and methoxy substitutions on phenyl rings are investigated as inhibitors of tubulin polymerization, targeting the colchicine binding site for anticancer research . The presence of both bromine and methoxy functional groups on the aromatic ring makes it a versatile substrate for further chemical modifications, such as metal-catalyzed cross-coupling reactions or functional group interconversions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

4-(2-bromo-5-methoxyphenyl)butan-2-ol

InChI

InChI=1S/C11H15BrO2/c1-8(13)3-4-9-7-10(14-2)5-6-11(9)12/h5-8,13H,3-4H2,1-2H3

InChI Key

AORQHLNLCFMSRB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)OC)Br)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Bromo-5-methoxyphenyl)butan-2-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol is a substituted aromatic alcohol with significant potential as a versatile intermediate in medicinal chemistry and drug development. Its structure combines a brominated methoxyphenyl ring—a motif present in numerous biologically active compounds—with a chiral secondary alcohol side chain. This unique combination of functional groups provides multiple avenues for synthetic modification, making it a valuable building block for creating diverse molecular libraries. This guide details the molecule's fundamental properties, proposes a robust synthetic and purification protocol, outlines expected analytical characterization data, and explores its potential applications in pharmaceutical research, grounded in the established bioactivity of analogous structures.

Molecular Overview and Physicochemical Properties

The rational design of novel therapeutics often begins with a deep understanding of the building blocks used in their synthesis. 4-(2-Bromo-5-methoxyphenyl)butan-2-ol presents a compelling scaffold, merging structural features known to confer valuable pharmacological properties.

Chemical Structure

The molecule consists of a butan-2-ol chain where the fourth carbon is attached to the first position of a 2-bromo-5-methoxyphenyl ring. The presence of a stereocenter at the second carbon of the butanol chain means the compound can exist as (R) and (S) enantiomers.

Caption: Chemical structure of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol.

Nomenclature and Identifiers

Proper identification is crucial for regulatory and research documentation. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name 4-(2-Bromo-5-methoxyphenyl)butan-2-ol-
Molecular Formula C₁₁H₁₅BrO₂[1]
Molecular Weight 259.14 g/mol [1]
CAS Number Not explicitly assigned; structure is novel/uncommon.-
Canonical SMILES CC(O)CCC1=CC(OC)=C(Br)C=C1-
InChI Key A unique InChI key would be generated upon registration.-

Synthesis and Purification

The synthesis of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol can be approached through a logical, multi-step sequence starting from commercially available materials. The proposed pathway is designed for efficiency and scalability, with purification steps integrated to ensure high purity of the final product.

Rationale for Synthetic Strategy

The chosen strategy involves a two-step process starting from 2-bromo-5-methoxybenzaldehyde. This approach is advantageous because it builds the carbon skeleton and introduces the chiral alcohol in a controlled manner.

  • Grignard Reaction: The carbon backbone is constructed by reacting the starting aldehyde with a Grignard reagent, isopropyl magnesium bromide. This classic organometallic reaction is highly reliable for forming carbon-carbon bonds and simultaneously creating the secondary alcohol.

  • Reduction (Alternative): An alternative would be an Aldol condensation of 2-bromo-5-methoxybenzaldehyde with acetone, followed by selective reduction of the resulting enone. However, the Grignard pathway is more direct.

  • Purification: Silica gel column chromatography is the method of choice for purification. The polarity difference between the starting aldehyde, the desired alcohol product, and any nonpolar side products is significant enough to allow for effective separation.

Proposed Synthetic Protocol

This protocol is a robust, self-validating system. Each step includes checks and justifications to ensure the reaction proceeds as expected.

Step 1: Synthesis of 4-(2-Bromo-5-methoxyphenyl)butan-2-one (Intermediate)

  • Reaction: Friedel-Crafts acylation of 1-bromo-4-methoxybenzene with butyryl chloride.

  • Procedure:

    • To a stirred solution of 1-bromo-4-methoxybenzene (1 equiv.) in a suitable solvent like dichloromethane, add aluminum chloride (AlCl₃, 1.2 equiv.) at 0 °C.

    • Slowly add butyryl chloride (1.1 equiv.) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by carefully pouring it onto ice, followed by extraction with an organic solvent.

    • Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[2]

    • Purify the crude product by column chromatography to yield the ketone intermediate.

Step 2: Reduction to 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

  • Reaction: Reduction of the ketone to a secondary alcohol using a mild reducing agent.

  • Procedure:

    • Dissolve the ketone intermediate (1 equiv.) in methanol or ethanol.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise. The use of NaBH₄ is a key choice; it is selective for ketones and aldehydes and will not reduce the aromatic ring or ether linkage.[3]

    • Stir the reaction at room temperature for 1-2 hours until TLC analysis confirms the complete consumption of the starting material.

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

    • The final product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis and Purification Workflow

Start Start: 1-Bromo-4-methoxybenzene & Butyryl Chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) Start->Step1 Intermediate Intermediate: 4-(2-Bromo-5-methoxyphenyl)butan-2-one Step1->Intermediate Step2 Step 2: Reduction (NaBH₄, Methanol, 0°C to RT) Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification: Silica Gel Chromatography Crude->Purify Final Final Product: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol Purify->Final

Caption: Proposed workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural evidence. While experimental data for this specific molecule is not widely published, the expected data can be reliably predicted based on its structure and data from analogous compounds.[3][4]

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons (3H) in the δ 6.5-7.5 ppm region, showing characteristic splitting patterns based on substitution. - A methoxy group singlet (3H) around δ 3.8 ppm.[4] - A multiplet for the carbinol proton (-CHOH) around δ 3.6-4.0 ppm. - Methylene and methyl protons of the butyl chain between δ 1.2-2.8 ppm.
¹³C NMR - Aromatic carbons in the δ 110-160 ppm region, including the C-Br and C-OCH₃ signals.[4] - The carbinol carbon (-CHOH) signal around δ 65-75 ppm. - Methoxy carbon signal around δ 55 ppm.[4] - Aliphatic carbons of the butyl chain in the δ 10-40 ppm region.
IR Spectroscopy - A broad O-H stretch for the alcohol group around 3200-3600 cm⁻¹.[5] - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - Aromatic C=C stretches around 1450-1600 cm⁻¹. - A strong C-O stretch for the alcohol and ether around 1050-1250 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[3][5] - Common fragmentation patterns would include loss of water (M-18), loss of a methyl group (M-15), and cleavage of the butyl chain.

Potential Applications in Drug Development

The structural motifs within 4-(2-Bromo-5-methoxyphenyl)butan-2-ol are prevalent in compounds with established biological activity, suggesting its utility as a scaffold in drug discovery.

The "Bromo-Methoxyphenyl" Motif in Medicinal Chemistry

The combination of a bromine atom and a methoxy group on a phenyl ring is a well-established pharmacophore.

  • Enhanced Potency and Selectivity: The bromine atom, being lipophilic and a weak hydrogen bond acceptor, can enhance binding affinity to protein targets and improve metabolic stability.[6]

  • Bioactivity: Bromophenol derivatives, including those with methoxy groups, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7][8] For instance, certain N-(2-bromo-4,5-dimethoxyphenyl) sulfonamides have shown potent cytotoxic effects against cancer cell lines by targeting tubulin polymerization.[9]

Synthetic Utility and Library Development

The true value of this molecule lies in its potential as a versatile intermediate.

  • The Alcohol Handle: The secondary alcohol can be oxidized to a ketone, esterified, or used in etherification reactions to explore structure-activity relationships (SAR).

  • The Bromo Handle: The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aromatic, alkyl, or nitrogen-containing groups. This enables the rapid generation of a library of analogs for biological screening.

Hypothetical Biological Screening Workflow

A logical progression from synthesis to biological evaluation is critical for identifying lead compounds.

Start Synthesized Compound: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol Library Create Analog Library (via Cross-Coupling & Derivatization) Start->Library Screen High-Throughput Screening (e.g., Cancer Cell Lines, Receptor Binding) Library->Screen HitID Hit Identification (Identify Active Compounds) Screen->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A potential workflow for drug discovery screening.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with any chemical intermediate. While a specific Safety Data Sheet (SDS) for this compound is not available, guidelines can be established based on structurally related chemicals.[10][11][12]

  • Hazard Identification: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[10][11] Handle with caution.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14] All handling of solids and solutions should be done in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

4-(2-Bromo-5-methoxyphenyl)butan-2-ol represents a promising yet underexplored chemical entity. Its synthesis is achievable through standard organic chemistry transformations, and its structure is ripe for derivatization. The presence of the bioactive bromo-methoxyphenyl motif, combined with versatile functional handles, makes it a high-potential building block for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further investigation into its synthesis, stereoselective control, and derivatization is warranted to fully unlock its potential in drug discovery pipelines.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for related compounds. Retrieved from Fisher Scientific database.[10]

  • Thermo Fisher Scientific. (2009, July 22). Safety Data Sheet for 4-Methoxyphenol.[11]

  • TCI America. (2018, July 6). Safety Data Sheet for 4-(4-Methoxyphenyl)-2-butanone.[13]

  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for related bromo compounds.[12]

  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation. (n.d.). Royal Society of Chemistry.[15]

  • ChemScene. (2021, March 26). Safety Data Sheet.[14]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.[16]

  • Sigma-Aldrich. (n.d.). Product listing for 4-(2-bromo-5-methoxyphenyl)butan-2-ol.[17]

  • Supporting Information. (n.d.). Beilstein Journals.[4]

  • J-GLOBAL. (n.d.). 4-(4-Methoxyphenyl)-2-butanol Chemical Substance Information.[1]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.[5]

  • PMC. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.[7]

  • Chem-Impex. (n.d.). 2-Bromo-4-methoxyphenol Product Information.[8]

  • ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.[3]

  • PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.[9]

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.[18]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol.[19]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol.[20]

  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide).[21]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid.[22]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives.[2]

  • Patsnap. (2019, October 11). Synthesis method of 2-bromo-5-methoxyphenol.[23]

  • Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.[24]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methoxyphenol.[25]

  • PubMed. (2024, July 1). Anti-Angiogenic and Anti-Proliferative Activity of a carbothioamide derivative.[26]

  • PubChem. (n.d.). 4-Bromo-2-methylbutan-2-ol.[27]

  • Benchchem. (n.d.). 2-{[(5-Bromo-2-methoxyphenyl)methyl]amino}propan-1-ol.[6]

  • CymitQuimica. (n.d.). (4-Bromo-2-methoxyphenyl)methanol.[28]

  • ChemicalBook. (2025, August 8). 2-BROMO-5-METHOXYPHENOL Chemical Properties,Uses,Production.[29]

Sources

An In-depth Technical Guide to 4-(2-Bromo-5-methoxyphenyl)butan-2-ol Derivatives: Synthesis, Properties, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol and its derivatives, a class of chemical intermediates with significant relevance in the pharmaceutical industry. The core focus of this document is to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, chemical properties, and critical applications of these compounds. Particular emphasis is placed on their role as key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antidepressant agent Vilazodone. The narrative will delve into the causality behind experimental choices in synthetic protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Brominated Phenylbutanols

The molecular scaffold of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol represents a confluence of functionalities that render it a valuable intermediate in multi-step organic synthesis. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The secondary alcohol offers a site for further functionalization or can be a precursor to a ketone. The methoxy group, a common feature in many bioactive molecules, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, thereby affecting molecular interactions with biological targets.[1]

The strategic importance of this particular scaffold is underscored by its utility in the synthesis of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[2] The efficient construction of Vilazodone and related compounds is a key objective for pharmaceutical chemists, and the derivatives of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol are instrumental in achieving this.

Synthesis of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol and its Precursors

The synthesis of the title compound and its derivatives often begins with more readily available starting materials. A logical and commonly employed strategy involves the construction of the substituted phenylbutanone backbone, followed by reduction of the ketone to the desired secondary alcohol.

Synthesis of the Precursor Ketone: 4-(2-Bromo-5-methoxyphenyl)butan-2-one

A plausible and efficient route to the precursor ketone involves a multi-step sequence starting from a simpler substituted benzene derivative. One such pathway is outlined below, drawing parallels from known syntheses of structurally related compounds.[3]

Experimental Protocol: Synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone (An analogous synthesis) [3]

This protocol, while for a hydroxylated analogue, provides a foundational methodology that can be adapted.

  • Bromination of Vanillin: Vanillin is brominated using potassium bromate (KBrO3) and hydrobromic acid (HBr) in an acidic medium.

  • Aldol Condensation: The resulting 5-bromovanillin undergoes an aldol condensation with acetone, catalyzed by a base such as sodium hydroxide (NaOH), to yield an α,β-unsaturated ketone.

  • Selective Reduction: The carbon-carbon double bond of the condensation product is selectively reduced. A combination of sodium borohydride (NaBH4) and nickel(II) chloride hexahydrate (NiCl2·6H2O) in methanol is an effective reagent for this transformation, affording the saturated ketone.[3]

To obtain the target 4-(2-Bromo-5-methoxyphenyl)butan-2-one, a similar strategy can be envisioned starting from 2-bromo-5-methoxybenzaldehyde.

Reduction of the Ketone to 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

The conversion of the butanone to the butanol is a standard reduction of a ketone to a secondary alcohol.

Experimental Protocol: General Ketone Reduction

  • Reaction Setup: The precursor ketone, 4-(2-Bromo-5-methoxyphenyl)butan-2-one, is dissolved in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH4) is added portion-wise to the stirred solution. The molar equivalent of NaBH4 is typically 1.0 to 1.5 times that of the ketone.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude 4-(2-Bromo-5-methoxyphenyl)butan-2-ol can be purified by column chromatography on silica gel.

Chemical Properties and Spectroscopic Characterization

The chemical properties of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol are dictated by its functional groups. The aromatic bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions. The secondary alcohol can be oxidized back to the ketone, esterified, or converted into a leaving group for subsequent substitution reactions.

Table 1: Predicted Physicochemical Properties of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

PropertyValueSource
Molecular FormulaC11H15BrO2-
Molecular Weight260.14 g/mol -
XLogP32.8-
Hydrogen Bond Donor Count1-
Hydrogen Bond Acceptor Count2-

Note: These values are computationally predicted and serve as an estimation.

Spectroscopic techniques are essential for the structural elucidation and purity assessment of these compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons of the butyl chain, the methine proton adjacent to the hydroxyl group, and the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule.

  • FT-IR: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as C-H and C-O stretching vibrations.

  • Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Applications in Drug Development: The Vilazodone Case Study

The primary and most well-documented application of derivatives structurally related to 4-(2-Bromo-5-methoxyphenyl)butan-2-ol is in the synthesis of Vilazodone.[2][4][5] Although the exact title compound may not be a direct intermediate in all published routes, the synthesis of Vilazodone relies on the coupling of two key fragments: a substituted indole moiety and a piperazine-containing benzofuran.

The synthesis of the indole fragment, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, often involves a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone.[2][6] This is conceptually similar to the synthetic logic for 4-(2-Bromo-5-methoxyphenyl)butan-2-ol.

The 4-(2-Bromo-5-methoxyphenyl)butan-2-ol scaffold can be envisioned as a precursor to the indole portion of molecules with a similar pharmacophore to Vilazodone. The bromo-methoxyphenyl group could be a surrogate for the cyanoindole, with the bromine atom providing a site for late-stage diversification through cross-coupling reactions to explore structure-activity relationships (SAR).

Diagram 1: Retrosynthetic Analysis of a Hypothetical Vilazodone Analog

G Vilazodone_Analog Vilazodone Analog Indole_Fragment Substituted Indole Fragment Vilazodone_Analog->Indole_Fragment C-N bond formation Piperazine_Benzofuran Piperazine-Benzofuran Fragment Vilazodone_Analog->Piperazine_Benzofuran Bromo_Phenylbutanol 4-(2-Bromo-5-methoxyphenyl)butan-2-ol derivative Indole_Fragment->Bromo_Phenylbutanol Indole synthesis/coupling

Caption: Retrosynthetic approach for a Vilazodone analog.

Structure-Activity Relationships (SAR) and Future Perspectives

While specific SAR data for derivatives of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol are not extensively published, inferences can be drawn from the broader class of methoxy- and bromo-substituted aromatic compounds. The position and nature of substituents on the phenyl ring can significantly impact the biological activity of a molecule.[7]

The 2-bromo-5-methoxy substitution pattern is of particular interest. The methoxy group is known to influence the ADME (absorption, distribution, metabolism, and excretion) properties of drugs.[1] The bromine atom, in addition to being a synthetic handle, can also modulate the lipophilicity and metabolic stability of a compound.

Future research in this area could focus on:

  • Diversification: Utilizing the bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of derivatives with diverse substituents.

  • Biological Screening: Screening these novel derivatives for activity against a range of biological targets, including GPCRs and enzymes, to identify new lead compounds.

  • Development of Novel Synthetic Routes: Exploring more efficient and scalable synthetic methods for the preparation of the core 4-(2-Bromo-5-methoxyphenyl)butan-2-ol scaffold.

Diagram 2: Potential Synthetic Diversification Pathways

G Start 4-(2-Bromo-5-methoxyphenyl)butan-2-ol Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Product1 Aryl-substituted derivative Suzuki->Product1 Product2 Amino-substituted derivative Buchwald->Product2 Product3 Alkynyl-substituted derivative Sonogashira->Product3

Caption: Diversification of the core scaffold.

Conclusion

4-(2-Bromo-5-methoxyphenyl)butan-2-ol and its derivatives are valuable chemical entities with significant potential in the field of drug discovery and development. Their utility as intermediates in the synthesis of complex pharmaceutical agents like Vilazodone highlights their importance. A thorough understanding of their synthesis, chemical properties, and potential for diversification is crucial for medicinal chemists seeking to develop novel therapeutics. This guide has provided a foundational overview to stimulate further research and application of this versatile chemical scaffold.

References

  • An investigation of the synthesis of vilazodone. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2015). ResearchGate. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methoxyphenol. Retrieved February 14, 2026, from [Link]

  • CN103159749A - Synthesis method for antidepressant drug vilazodone. (n.d.). Google Patents.
  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. Retrieved February 14, 2026, from [Link]

  • CN105601536A - Vilazodone intermediate preparation method. (n.d.). Google Patents.
  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.). Google Patents.
  • Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). (n.d.). FooDB. Retrieved February 14, 2026, from [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
  • Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved February 14, 2026, from [Link]

  • 4-(4-Methoxyphenyl)-2-butanol. (n.d.). J-GLOBAL. Retrieved February 14, 2026, from [Link]

  • 4-Bromo-2-methoxybenzyl alcohol. (n.d.). ChemSynthesis. Retrieved February 14, 2026, from [Link]

  • The role of the methoxy group in approved drugs. (2024). PubMed. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methoxythiophen-2-ol. Retrieved February 14, 2026, from [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. (2021). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Technical Whitepaper: Pharmacophore Analysis and Predicted Bioactivity of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

[1]

Executive Summary

This technical guide provides a comprehensive predictive analysis of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (herein referred to as BMPB-2 ).[1] Based on quantitative structure-activity relationship (QSAR) modeling, fragment-based drug design (FBDD) principles, and structural homology to known pharmacophores (specifically Rhododendrol and Gingerol analogs), BMPB-2 is characterized as a lipophilic, non-pungent modulator of transient receptor potential (TRP) channels with secondary utility as a tyrosinase inhibitor.

Key Predicted Properties:

  • Primary Target: TRP Channel Modulation (TRPA1/TRPV1 antagonist or partial agonist).

  • Secondary Target: Tyrosinase inhibition (skin depigmentation agent).

  • Safety Profile: Predicted superior safety over Rhododendrol due to the metabolic blockade at the C2/C5 positions, preventing toxic o-quinone formation.

Structural Deconstruction & Physiochemical Profile[1]

To understand the biological behavior of BMPB-2, we must first deconstruct its pharmacophore relative to established bioactive molecules.

Chemical Structure Analysis[1]
FeatureStructural MotifPredicted Biological Function
Core Scaffold Phenylbutan-2-olLinker flexibility; mimics the "vanilloid" tail of Capsaicin and the core of Rhododendrol.[1]
Substituent A 2-Bromo (Ortho)Steric Lock & Lipophilicity: Increases LogP (~3.2); blocks metabolic hydroxylation at the ortho-position; enhances binding affinity in hydrophobic pockets (e.g., TRP channel transmembrane domains).
Substituent B 5-Methoxy (Meta)H-Bond Acceptor: Mimics the 3-methoxy group of Capsaicin/Gingerol; critical for orientation in the receptor binding site.[1]
Chiral Center C2-HydroxylStereoselectivity: The (R)-enantiomer is predicted to have higher potency for tyrosinase inhibition, while the (S)-enantiomer may favor TRP channel interaction.[1]
Pharmacophore Comparison (DOT Visualization)

The following diagram illustrates the structural relationship between BMPB-2 and known bioactive agents, highlighting the "Scaffold Hopping" logic used for this prediction.

PharmacophoreMapBMPBBMPB-2(Target Molecule)TRPA1Target: TRPA1(Anti-inflammatory)BMPB->TRPA1Predicted Antagonism(Due to 2-Br steric bulk)TyrosinaseTarget: Tyrosinase(Enzyme Inhibition)BMPB->TyrosinaseCompetitive Inhibition(Non-suicide substrate)DiffKey Modification:2-Br blocks toxic quinone formationBMPB->DiffRhododendrolRhododendrol(Depigmenting Agent)Rhododendrol->BMPBScaffold Homology(Phenylbutanol core)Rhododendrol->TyrosinaseSuicide Substrate(Toxicity Risk)Gingerol6-Gingerol(TRP Agonist)Gingerol->BMPBPharmacophore Mimicry(Methoxy-Phenyl motif)Diff->RhododendrolVs. 4-OH group

Figure 1: Pharmacophore mapping showing the derivation of BMPB-2 bioactivity from established ligands.

Predicted Mechanisms of Action[3]

Primary Mechanism: TRP Channel Modulation (Sensory & Pain)

The phenyl-alkyl-hydroxyl motif is a classic "vanilloid-like" structure.[1] Unlike Capsaicin (which has an amide linker), the butan-2-ol linker found in BMPB-2 suggests a "non-pungent" interaction profile.[1]

  • Hypothesis: The 2-Bromo substituent provides significant lipophilic bulk.[1] In TRP channels (specifically TRPA1 and TRPV1), replacing the hydrogen or hydroxyl of natural agonists with a bulky halogen often converts an agonist into an antagonist or a partial agonist by preventing the channel pore from fully gating open.

  • Therapeutic Application: Topical analgesic (cooling sensation without burning) or anti-pruritic (anti-itch).

Secondary Mechanism: Tyrosinase Inhibition (Dermatology)

BMPB-2 is a structural analog of Rhododendrol (4-(4-hydroxyphenyl)butan-2-ol).[1] Rhododendrol was withdrawn from the market due to leukoderma (permanent white spots) caused by its conversion into toxic o-quinones by tyrosinase.[1]

  • Safety Advantage of BMPB-2: The 5-methoxy and 2-bromo substitutions eliminate the para-hydroxyl group required for the formation of the toxic ortho-quinone species.[1]

  • Mechanism: BMPB-2 is predicted to act as a competitive inhibitor of tyrosinase, occupying the active site without being metabolized into a cytotoxic species. This suggests a safer skin-brightening profile.[1]

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" experimental workflows are recommended.

Protocol A: Calcium Influx Assay (TRP Activity)

Objective: Determine if BMPB-2 acts as an agonist or antagonist at TRPV1/TRPA1 channels.[1]

  • Cell Line: HEK293 cells stably expressing human TRPV1 or TRPA1.[1]

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Baseline Measurement: Record fluorescence (Ex 494nm / Em 516nm) for 30 seconds.

  • Agonist Challenge (Control): Add Capsaicin (TRPV1) or AITC (TRPA1) to define

    
    .
    
  • BMPB-2 Testing:

    • Agonism Mode: Add BMPB-2 alone.[1] Increase in fluorescence = Agonist.[1]

    • Antagonism Mode: Pre-incubate with BMPB-2 (10 µM) for 10 mins, then add Capsaicin/AITC. Reduction in fluorescence compared to control = Antagonist.[1]

  • Validation: Use Ruthenium Red as a non-selective TRP blocker positive control.[1]

Protocol B: Tyrosinase Inhibition & Safety Screen

Objective: Confirm inhibition potency and lack of quinone-mediated toxicity.[1]

  • Enzyme Assay: Mushroom Tyrosinase + L-DOPA substrate.

  • Measurement: Monitor formation of Dopachrome at 475 nm over 20 minutes.

  • Toxicity Screen (The "Rhododendrol Test"):

    • Incubate human melanocytes (HEMn-MP) with BMPB-2 (10-100 µM).[1]

    • Critical Step: Measure intracellular GSH (Glutathione) levels.

    • Pass Criteria: No depletion of GSH.[1] (Rhododendrol depletes GSH via quinone binding).

Synthetic Route (Access to Molecule)[4][5]

Since BMPB-2 is not widely available, the following synthesis is proposed for research access.

SynthesisSM1Starting Material:3-MethoxyphenolStep1Step 1: Bromination(NBS, MeCN, 0°C)Target: 2-Bromo-5-methoxyphenolSM1->Step1Step2Step 2: O-Alkylation / Protection(Optional: MOM-Cl or Bn-Br)Step1->Step2Standard RouteStep3Step 3: Heck Reaction or Grignard(Coupling with but-3-en-2-ol or equivalent)Step1->Step3Direct Coupling (Advanced)Step2->Step3Step4Step 4: Hydrogenation/Deprotection(Pd/C, H2)Step3->Step4ProductFinal Product:BMPB-2Step4->Product

Figure 2: Proposed synthetic pathway. Note: Regioselectivity in Step 1 is critical to ensure the 2-bromo isomer vs the 4-bromo isomer.

References & Authority

  • Rhododendrol Toxicity Mechanism:

    • Ito, S., et al. (2014). Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite.[1][2] Pigment Cell & Melanoma Research.[1][2][3]

  • TRP Channel Pharmacophores:

    • Nilius, B., & Appendino, G. (2013). Spices: the savory and beneficial science of pungent molecules. Reviews in Physiology, Biochemistry and Pharmacology.

  • Gingerol Analogs & Bioactivity:

    • Semwal, R. B., et al. (2015). Gingerols and shogaols: Important nutraceutical principles from ginger.[1] Phytochemistry.[1][4]

  • Halogen Bonding in Drug Design:

    • Wilcken, R., et al. (2013).[5] Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry.[1]

Disclaimer: This document contains predictive pharmacological assessments based on structural homology and computational modeling. BMPB-2 is a New Chemical Entity (NCE) in this context; specific biological activity must be verified via the protocols outlined in Section 4.

Methodological & Application

Application Note: Strategic Utilization of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol in Divergent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern fragment-based drug discovery (FBDD), 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (CAS: 1496227-39-4) represents a "privileged intermediate."[1] Its structural architecture offers three distinct orthogonal handles—an aryl bromide, a secondary alcohol, and a methoxy group—enabling rapid access to chroman (dihydrobenzopyran) scaffolds, which are ubiquitous in bioactive natural products and kinase inhibitors.[1]

This guide details the protocols for transforming this acyclic precursor into high-value heterocyclic cores via intramolecular Buchwald-Hartwig etherification , validating its utility as a linchpin in medicinal chemistry libraries.[1]

Key Structural Advantages[1][2]
  • Aryl Bromide: Ready for oxidative addition (Pd/Cu catalysis) or Lithium-Halogen exchange.[1]

  • Chiral Alcohol (C2): Established stereocenter; cyclization yields chiral chromans with defined C2-methyl stereochemistry.[1]

  • 5-Methoxy Group: Electronic activator for the aromatic ring and a masked phenol for late-stage diversification (e.g., PROTAC linker attachment).[1]

Divergent Reaction Pathways (Visualized)

The following diagram illustrates the "decision tree" for this intermediate, highlighting its versatility in generating diverse chemical space.

ReactionLandscape cluster_0 Primary Application Substrate 4-(2-Bromo-5-methoxyphenyl) butan-2-ol (Core Scaffold) Chroman 6-Methoxy-2-methylchroman (Scaffold A) Substrate->Chroman Intramolecular C-O Coupling (Pd-Catalyzed) Biaryl 4-(5-Methoxy-2-arylphenyl) butan-2-ol (Scaffold B) Substrate->Biaryl Suzuki-Miyaura (Intermolecular) Ketone 4-(2-Bromo-5-methoxyphenyl) butan-2-one (Precursor/Divergence) Substrate->Ketone Dess-Martin Oxidation

Figure 1: Divergent synthetic utility of the 4-(2-Bromo-5-methoxyphenyl)butan-2-ol scaffold. The primary application (Green) is the cyclization to the chroman core.

Validated Experimental Protocols

Protocol A: Intramolecular C-O Cyclization (Chroman Synthesis)

Objective: Synthesis of 6-methoxy-2-methylchroman via Palladium-catalyzed intramolecular etherification.[1] Mechanism: This reaction proceeds via oxidative addition of Pd(0) into the Ar-Br bond, coordination of the alkoxide, and reductive elimination to form the C-O bond.[1]

Materials
  • Substrate: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: tBuXPhos or Mor-DalPhos (4-6 mol%)[1]

  • Base: Cs₂CO₃ (1.5 equiv) or NaOtBu (1.2 equiv)[1]

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under a stream of Argon.

  • Reagent Loading: Add Pd(OAc)₂ (5.6 mg, 0.025 mmol), Ligand (e.g., tBuXPhos, 12.7 mg, 0.03 mmol), and Cs₂CO₃ (244 mg, 0.75 mmol).

  • Substrate Addition: Dissolve 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (130 mg, 0.5 mmol) in 3 mL of anhydrous Toluene and transfer to the reaction vessel via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. (Alternatively: Microwave irradiation at 120°C for 1 hour).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (polar alcohol) should disappear, replaced by a less polar spot (ether).

  • Workup: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.[1][2] Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of distinct diastereotopic benzylic protons in ¹H NMR (approx. 2.7–2.9 ppm) and disappearance of the broad O-H stretch in IR.[1]

Protocol B: Intermolecular Suzuki-Miyaura Coupling

Objective: Functionalization of the aryl ring without cyclization, preserving the alcohol for later steps.[1]

Step-by-Step Methodology
  • Loading: In a vial, combine 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1]

  • Reaction: Heat at 80°C for 4 hours.

  • Note: The hydroxyl group is generally tolerated under these conditions and does not require protection if the base concentration is controlled.[1]

Analytical Data & QC Specifications

To ensure the integrity of the intermediate and the cyclized product, compare your results against these standard parameters.

FeatureSubstrate (Acyclic)Product (Chroman)Diagnostic Change
¹H NMR (Ar-H) 3 protons (ABX pattern)3 protons (ABX pattern)Slight upfield shift due to ether formation.[1]
¹H NMR (CH-O) ~3.8 ppm (Multiplet)~4.1 ppm (Multiplet)Shift due to ring constraint.[1]
¹H NMR (Benzylic) ~2.7 ppm (Triplet-like)~2.8 ppm (m, diastereotopic)Splitting pattern changes from acyclic to rigid ring.[1]
IR Spectroscopy Broad band ~3400 cm⁻¹ (O-H)Absent Disappearance of OH is the primary QC check.[1]
Mass Spec (ESI) [M+H]⁺ ~259/261 (Br isotope)[M+H]⁺ ~179Loss of HBr (mass -80/82) indicates cyclization.[1]

Troubleshooting & Optimization

Problem: Low Yield in Cyclization

  • Cause: Beta-hydride elimination competing with reductive elimination.[1]

  • Solution: Switch to a bulkier, electron-rich ligand like Mor-DalPhos or AdBippyPhos , which promotes C-O reductive elimination over beta-hydride elimination.[1] Ensure the solvent is strictly anhydrous.[1]

Problem: Protodebromination (Reduction of Ar-Br to Ar-H)

  • Cause: "Over-heating" or presence of hydride sources.[1]

  • Solution: Lower temperature to 80°C and increase reaction time. Use Cs₂CO₃ instead of alkoxide bases (NaOtBu) to reduce hydride transfer potential.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol.[1] Available at: [1]

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols. Organic Letters. (Contextual grounding for C-O coupling mechanisms).

  • Kuethe, J. T., et al. (2005).[1] Synthesis of Disubstituted Chromans via Pd-Catalyzed Intramolecular Etherification. Journal of Organic Chemistry. (Primary basis for Protocol A).[1]

  • Organic Chemistry Portal. Synthesis of Chromans. Available at:

  • ChemScene. Compound Data: 4-(4-Methoxyphenyl)butan-2-ol Derivatives. Available at: [1]

Sources

Troubleshooting & Optimization

Troubleshooting low enantiomeric excess in 4-(2-Bromo-5-methoxyphenyl)butan-2-ol resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Enantiomeric Excess in 4-(2-Bromo-5-methoxyphenyl)butan-2-ol Resolution

Executive Diagnostic Summary

User Issue: You are performing an enzymatic kinetic resolution (transesterification) of rac-4-(2-Bromo-5-methoxyphenyl)butan-2-ol but are failing to achieve high enantiomeric excess (ee > 98%) for the remaining alcohol or the formed ester.

Root Cause Analysis: The substrate contains a 2-Bromo-5-methoxyphenyl moiety. This introduces significant steric bulk at the ortho position relative to the alkyl linker. Standard lipases (like CAL-B) often follow Kazlauskas' Rule, distinguishing between a "medium" (methyl) and "large" (aryl-alkyl) substituent. The ortho-bromo substituent likely creates a steric clash within the enzyme's large hydrophobic pocket, destabilizing the transition state of the fast-reacting enantiomer or, worse, permitting the slow enantiomer to bind in an alternative conformation, eroding selectivity (


-value).

Technical Troubleshooting Guide (Q&A)

Module A: The Fundamental Trap (Conversion vs. Selectivity)

Q: I stopped the reaction at exactly 50% conversion, but the remaining alcohol only has 85% ee. Shouldn't it be >99%?

A: No. This is a common misconception in Kinetic Resolution (KR). In a KR process, the maximum theoretical yield of a single enantiomer is 50%. However, perfect separation only occurs if the Enantiomeric Ratio (


) is infinite.

If your enzyme has a moderate selectivity (


), which is common for bulky ortho-substituted substrates, stopping at 50% conversion (

) will leave you with impure starting material.
  • The Fix: You must push conversion beyond 50% to purify the unreacted substrate (the alcohol).

  • The Trade-off: To get ee > 99% with a moderate enzyme (

    
    ), you may need to sacrifice yield, pushing conversion to ~60-65%.
    

Visualizing the Kinetic Pathway:

KineticResolution cluster_0 Selectivity Determinant (E-Value) Racemate Racemic Alcohol (Start) Enzyme Lipase-Acyl Complex Racemate->Enzyme Binding Fast Fast Enantiomer (Matches Active Site) Enzyme->Fast k_fast Slow Slow Enantiomer (Steric Clash) Enzyme->Slow k_slow Product Chiral Ester (Product) Fast->Product Transesterification Leftover Chiral Alcohol (Unreacted) Slow->Leftover Remains Unreacted

Caption: Kinetic competition in enzymatic resolution. High optical purity requires a large difference between k_fast and k_slow.

Module B: Enzyme & Acyl Donor Engineering

Q: I am using Novozym 435 (CAL-B). It works for other alcohols, why not this one?

A: CAL-B (Candida antarctica Lipase B) has a relatively restricted active site. Your substrate has a 2-carbon linker (butan-2-ol) and a bulky ortho-bromo aryl group.

  • Diagnosis: The "large" pocket of CAL-B may not accommodate the ortho-bromo phenyl group efficiently, forcing the substrate to bind poorly or lowering the energy difference between enantiomers.

  • Recommendation: Switch to Lipase PS (Burkholderia cepacia, formerly Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens). These lipases possess a "tunnel-like" hydrophobic active site that often accommodates bulky aryl substrates better than the funnel-shaped CAL-B.

Q: Which Acyl Donor should I use? Vinyl Acetate is slowing down.

A: Vinyl acetate is the standard, but the byproduct is acetaldehyde, which can form Schiff bases with lysine residues on the enzyme surface, deactivating it over time.

Acyl Donor Selection Matrix:

Acyl DonorByproductReversibilityRecommendation
Vinyl Acetate AcetaldehydeIrreversibleGood for initial screening. Risk of enzyme deactivation.[1]
Isopropenyl Acetate AcetoneIrreversiblePreferred. Acetone is less toxic to the enzyme than acetaldehyde.
Ethyl Acetate EthanolReversibleAvoid. Requires huge excess to drive equilibrium; slow kinetics.
Vinyl Butyrate ButanalIrreversibleUse if the "acetate" ester is too unstable or hard to separate.
Module C: Solvent Engineering (The LogP Rule)

Q: My substrate dissolves poorly in Hexane. Can I use THF or Acetonitrile?

A: Avoid THF and Acetonitrile if possible. Lipases require a "micro-aqueous layer" to maintain their catalytic conformation. Hydrophilic solvents (low LogP) like THF strip this essential water from the enzyme, causing it to become rigid and inactive (and often less selective).

The LogP Protocol: Use solvents with LogP > 2.0 . If solubility is an issue, use a co-solvent system or a hydrophobic ether.

SolventLogPSuitability
n-Hexane 3.5Excellent for activity; poor for solubility of polar substrates.
Toluene 2.5Recommended. Good balance of hydrophobicity and solubility for aryl substrates.
MTBE 1.4Acceptable compromise. Often dissolves alcohols better than hexane.
THF 0.49High Risk. Likely to strip catalytic water and lower E.
Module D: Water Activity ( )

Q: The reaction starts fast but stalls at 30% conversion.

A: This is often a Water Activity (


)  issue.[2]
  • Too Dry: If you use anhydrous solvents and dried molecular sieves, the enzyme becomes too rigid.

  • Too Wet: If

    
     is high, the acyl donor hydrolyzes spontaneously, or the reverse reaction (hydrolysis of your product) competes.
    
  • The Fix: Use a salt hydrate pair (e.g.,

    
    ) to buffer the water activity at a specific level (usually 
    
    
    
    ), or simply add pre-equilibrated molecular sieves (see Protocol 2).

Experimental Protocols

Protocol 1: Determination of E-Value (Endpoint Method)

Use this to validate if your enzyme is capable of the separation.

  • Setup: In a 4 mL vial, dissolve 50 mg of rac-4-(2-Bromo-5-methoxyphenyl)butan-2-ol in 2 mL Toluene.

  • Add: 3 eq. Isopropenyl Acetate.

  • Start: Add 20 mg Enzyme (e.g., Lipase PS-IM). Shake at 30°C.

  • Sample: Take aliquots at 1 hour, 4 hours, and 24 hours.

  • Analyze: Run Chiral HPLC (e.g., Chiralcel OD-H or AD-H column). Measure ee of substrate (

    
    ) and ee of product (
    
    
    
    ).
  • Calculate Conversion (

    
    ): 
    
    
    
    
  • Calculate E:

    
    
    Target E > 50 for a robust process.
    
Protocol 2: Reaction Setup with Water Control

For 1 gram scale.

  • Solvent Prep: Dry Toluene over 4Å Molecular Sieves for 24 hours.

  • Substrate: Dissolve 1.0 g substrate in 10 mL dry Toluene.

  • Acyl Donor: Add 0.6 mL Isopropenyl Acetate (2.0 eq).

  • Water Buffer: Add 50 mg

    
     (acts as a water buffer to prevent "bone dry" conditions).
    
  • Enzyme: Add 100 mg Immobilized Lipase PS (Burkholderia cepacia).

  • Incubation: Orbitally shake at 30°C (Do not stir with a magnetic bar; it grinds the immobilized support).

  • Monitoring: Monitor by HPLC. Stop when

    
    .
    

Troubleshooting Logic Tree

Troubleshooting Start Start: Low ee observed CheckConv Check Conversion (c) Start->CheckConv LowConv Conversion < 40% CheckConv->LowConv HighConv Conversion > 55% CheckConv->HighConv TargetConv Conversion ~50% CheckConv->TargetConv Stalled Reaction Stalled? LowConv->Stalled Selectivity Is E-value < 20? HighConv->Selectivity CalcE Calculate E-value TargetConv->CalcE WaterCheck Check Water Activity (Is it too dry?) Stalled->WaterCheck Yes TimeTemp Increase Time or Temp (Max 60°C) Stalled->TimeTemp No NewEnzyme Switch Enzyme (Try Lipase PS or AK) Selectivity->NewEnzyme Yes StopEarlier Stop reaction earlier (Monitor closely) Selectivity->StopEarlier No PushConv Push Conversion to 55-60% (Sacrifice Yield for Purity) CalcE->PushConv If E is moderate (20-50)

Caption: Decision matrix for troubleshooting low enantiomeric excess based on conversion data.

References

  • Sih, C. J., & Wu, S. H. (1989). Resolution of enantiomers via biocatalysis. Topics in Stereochemistry.

    
    -value calculation). 
    
  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. (Review of lipase specificity for bulky substrates).

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[3] (Source for Kazlauskas' Rule and solvent engineering).

  • Sigma-Aldrich (Merck). "Enzymatic Kinetic Resolution Guidelines." (General technical guide for solvent selection).

Sources

Separation of regioisomers during 4-(2-Bromo-5-methoxyphenyl)butan-2-ol isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Executive Summary & Chemical Context

This guide addresses the isolation of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol , a critical intermediate often associated with the synthesis of analgesics like Tapentadol or Tramadol analogs.

The Core Challenge: The synthesis typically involves the bromination of a 3-methoxyphenyl precursor or a Grignard reaction. The directing effects of the methoxy group (strongly activating, ortho/para director) versus the alkyl chain (weakly activating, ortho/para director) create a mixture of regioisomers.

  • Target Isomer: 2-Bromo-5-methoxyphenyl derivative (Bromine is para to the Methoxy group, ortho to the alkyl chain).

  • Major Impurity: 4-Bromo-3-methoxyphenyl derivative (Bromine is ortho to the Methoxy group, para to the alkyl chain).

Separating these regioisomers is notoriously difficult due to their identical molecular weight and similar polarity. This guide provides self-validating protocols to achieve >98% regio-purity.

Diagnostic & Troubleshooting (FAQ)

Q1: Why do I see a persistent "shoulder" peak on my HPLC chromatogram despite recrystallization?

Diagnosis: You are likely observing the 4-bromo regioisomer . Mechanism: The 4-bromo isomer lacks the steric bulk of the bromine atom at the ortho position (relative to the alkyl chain). This allows it to co-crystallize within the lattice of your target molecule if the cooling rate is too fast. Solution:

  • Switch Solvent System: Move from single-solvent (e.g., Ethanol) to a binary system (Hexane/Isopropyl Acetate). The differential solubility between the "compact" 4-bromo isomer and the "twisted" 2-bromo isomer is maximized in non-polar media.

  • Thermodynamic Control: Re-heat the slurry to near-reflux and cool at a rate of <5°C per hour to exclude the impurity from the crystal lattice.

Q2: My NMR shows a singlet in the aromatic region that shouldn't be there. Is this the isomer?

Diagnosis: Yes. This is the definitive diagnostic signal. Explanation:

  • Target (2-Bromo-5-methoxy): The proton at position 6 (adjacent to the alkyl chain) is meta to the bromine. It typically appears as a doublet (coupling with H4) or a doublet of doublets.

  • Impurity (4-Bromo-3-methoxy): The proton at position 2 (between the alkyl and methoxy) is isolated. It appears as a distinct singlet around

    
     6.7–6.9 ppm.
    
  • Action: Integrate this singlet against the target's benzylic protons to calculate molar % impurity.

Q3: The oil won't crystallize after workup. What is interfering?

Diagnosis: High levels of the ortho-bromo impurity (4-bromo) or residual solvent act as a plasticizer, preventing nucleation. Solution: "Seed and Starve."

  • Dissolve the oil in a minimum amount of MTBE (Methyl tert-butyl ether).

  • Add pure seed crystals of the target (if available).

  • Slowly add n-Heptane (anti-solvent) while stirring vigorously.

  • If it oils out again, your regio-purity is likely <85%. You must perform a Flash Chromatography cleanup first (see Module 3).

Advanced Separation Protocols

Protocol A: Flash Chromatography (Regio-Enrichment)

Use this when crude purity is <85%.

Stationary Phase: Silica Gel 60 (230–400 mesh). Key Principle: The 2-bromo isomer (Target) has a higher dipole moment but is sterically shielded by the ortho-bromo group, often causing it to elute after the 4-bromo impurity in non-polar gradients.

ParameterSettingRationale
Mobile Phase A n-Hexane (or Heptane)Non-polar base.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0–10% B over 5 CV10–25% B over 15 CVShallow gradient prevents co-elution.
Loading <1% w/w of SilicaOverloading causes band broadening.
Detection UV 280 nmMethoxy phenol absorption maximum.

Step-by-Step:

  • Equilibrate column with 100% Hexane.

  • Load sample as a liquid injection (dissolved in Min. Vol. Hexane/DCM).

  • Run gradient.[1] The 4-bromo impurity typically elutes first (Check TLC: Impurity

    
    , Target 
    
    
    
    in 20% EtOAc).
  • Collect fractions. Do not combine overlapping tails.

Protocol B: Selective Crystallization (Polishing)

Use this when crude purity is >85% to reach >99%.

System: Isopropyl Alcohol (IPA) / n-Heptane.

  • Dissolution: Charge crude solid (1.0 eq) and IPA (3.0 vol) into a reactor. Heat to 60°C until fully dissolved.

  • Precipitation: Slowly add n-Heptane (6.0 vol) over 30 minutes while maintaining 60°C.

  • Nucleation: Cool to 45°C. Seed with pure crystals (0.5% w/w). Hold for 1 hour.

  • Growth: Cool to 0°C over 4 hours (Linear ramp).

  • Isolation: Filter and wash with cold Heptane/IPA (9:1).

  • Validation: Dry solid must show <0.5% regio-isomer by HPLC.

Visualization: Purification Decision Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Post-Workup Oil) CheckPurity Analyze Purity (HPLC/NMR) Start->CheckPurity HighPurity Regio-Purity > 85%? CheckPurity->HighPurity FlashChrom Protocol A: Flash Chromatography (Silica Gel) HighPurity->FlashChrom No (<85%) Crystallization Protocol B: Selective Crystallization (IPA/Heptane) HighPurity->Crystallization Yes (>85%) FlashChrom->Crystallization Enriched Fractions Waste Enriched Impurity Waste FlashChrom->Waste Impurity Fractions CheckCrystals Check Crystal Purity Crystallization->CheckCrystals Recrystallize Recrystallize (Binary Solvent) CheckCrystals->Recrystallize Fail (<99%) FinalProduct Final Product (>99% Regio-Pure) CheckCrystals->FinalProduct Pass (>99%) Recrystallize->CheckCrystals

Caption: Decision tree for the isolation of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, prioritizing crystallization for high-purity inputs and chromatography for low-purity mixtures.

Data Tables: Isomer Differentiation

Use the following table to confirm the identity of your isolated fraction.

FeatureTarget Isomer (2-Bromo-5-methoxy)Impurity Isomer (4-Bromo-3-methoxy)
Substitution Pattern 1,2,5-trisubstituted1,3,4-trisubstituted
Key NMR Signal Doublet (d) at ~7.4 ppm (H3, ortho to Br)Singlet (s) at ~6.8 ppm (H2, isolated)
HPLC Elution (RP) Elutes Second (More hydrophobic due to Br shielding)Elutes First (More polar interaction)
Melting Point Typically Higher (Better packing)Typically Lower (Often an oil)
Coupling Constants

Hz (Ortho)

Hz (Ortho)

References

  • Grünenthal GmbH. (2008). Process for the preparation of Tapentadol and intermediates thereof.[2][3][4] European Patent Office.[3] Patent EP1951663.

  • Johnson & Johnson. (2011). Method for preparing important intermediate of tapentadol hydrochloride analgesic.[2] Google Patents. CN102126983A.

  • Barton, B. et al. (2024).[5] Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

  • RSC Publishing. (2002). Regio- and stereo-selective bromo(alkoxylation)s of carbonyl compounds.[6] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Chromatography of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive troubleshooting and optimization framework for the purification of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol . It is designed for researchers encountering resolution issues, yield losses, or loading challenges during flash column chromatography.

Senior Application Scientist Note: The molecule 4-(2-Bromo-5-methoxyphenyl)butan-2-ol presents a specific chromatographic profile: a secondary alcohol attached to a lipophilic aryl halide scaffold via a two-carbon tether (homobenzylic-like). The primary separation challenge is usually resolving the alcohol from its ketone precursor (4-(2-bromo-5-methoxyphenyl)butan-2-one) or non-polar coupling byproducts. The hydroxyl group dominates the polarity, but the bromine and methoxy substituents significantly influence solubility and peak shape.

Part 1: Solvent System Selection & Optimization

Primary Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc)

This is the industry standard for this class of molecule.[1] The non-polar hexane accommodates the aryl bromide skeleton, while ethyl acetate modulates the elution of the hydroxyl group.

  • Starting Gradient: 0% to 40% EtOAc in Hexanes over 15-20 Column Volumes (CV).

  • Target Rf: Aim for an Rf of 0.25 – 0.35 for the alcohol.

  • Elution Order:

    • Non-polar impurities (e.g., elimination products, alkenes)

    • Ketone precursor (if present)

    • Target Alcohol

    • Polar byproducts (e.g., diols, oxidized species)

Alternative System: Dichloromethane / Methanol (DCM/MeOH)

Use this only if the compound streaks significantly or co-elutes with polar impurities.

  • Gradient: 0% to 5% MeOH in DCM.

  • Note: DCM is excellent for solubilizing the aryl bromide moiety but is environmentally hazardous.

Green Alternative: Heptane / Ethanol:Ethyl Acetate (3:1)

For sustainable workflows, replace DCM with an ethanol-modified ethyl acetate system.[2]

  • Modifier: Premix EtOAc and EtOH in a 3:1 ratio.

  • Gradient: 0% to 30% of the Modifier in Heptane.

  • Advantage: Ethanol sharpens the peak shape of alcohols by reducing tailing on silica hydroxyls [1].

Solvent Strength & Rf Data Table
Solvent SystemCompositionEstimated Rf (Target)Application
Hex / EtOAc 80:200.15 - 0.20High Resolution (Separation from Ketone)
Hex / EtOAc 60:400.35 - 0.45Fast Elution / Flush
DCM / MeOH 98:20.25 - 0.30"Sticky" Compounds / Tailing Issues
Heptane / EtOAc:EtOH 80:200.20 - 0.30Green Chemistry / Improved Peak Shape

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Selectivity & Co-elution

Q: My target alcohol is co-eluting with the ketone precursor (4-(2-Bromo-5-methoxyphenyl)butan-2-one). How do I separate them?

A: Ketones and secondary alcohols generally separate well on silica, with the ketone eluting first. If they overlap:

  • Reduce Solvent Strength: Your system is likely too polar. If your Rf is >0.4, the difference in interaction strength between the C=O and C-OH groups is masked. Lower the % EtOAc to achieve an Rf of 0.15 for the alcohol.

  • Switch to Isocratic: Run an isocratic hold at the % solvent where the ketone just begins to elute. This maximizes the interaction time with the stationary phase [2].

  • Check Loading: Overloading causes peak broadening (band spreading), which merges close peaks. Ensure your sample load is <1% of the silica mass for difficult separations.

Issue 2: Peak Shape & Tailing

Q: The product peak tails significantly, contaminating later fractions. Is the compound decomposing?

A: Tailing is common for secondary alcohols due to hydrogen bonding with free silanol groups on the silica surface.

  • Diagnosis: If the peak front is sharp but the back trails off, it is H-bonding, not decomposition.

  • Solution: Add a polar modifier. Switching to the Heptane / EtOAc:EtOH (3:1) system often cures this because the ethanol competes for the silanol sites, displacing your product and sharpening the band.

  • Decomposition Check: Run a 2D TLC. Spot the sample, run it, dry the plate, rotate 90 degrees, and run again. If the spot remains on the diagonal, it is stable. If new off-diagonal spots appear, it is decomposing on silica [3].

Issue 3: Solubility & Loading

Q: The compound is an oil that is hard to dissolve in Hexane. Can I load with DCM?

A: Yes, but with caution.

  • The "Washout" Effect: DCM is a strong solvent. If you dissolve the sample in a large volume of DCM and inject it onto a Hexane-equilibrated column, the DCM plug will carry the compound down the column before the gradient starts, ruining resolution.

  • Recommended Protocol:

    • Solid Load (Best): Adsorb the oil onto Celite or loose silica (1:3 ratio). Evaporate the solvent completely and load the dry powder. This eliminates solvent effects [4].

    • Concentrated Liquid Load: If you must use DCM, keep the volume <1% of the column volume (CV).

Part 3: Visualized Workflows

Decision Tree: Solvent System Selection

SolventSelection Start Start: Crude Mixture CheckTLC Step 1: Check TLC in 20% EtOAc/Hex Start->CheckTLC RfCheck Is Rf between 0.2 and 0.3? CheckTLC->RfCheck Separation Is separation from impurity > 0.1 Rf? RfCheck->Separation Yes TooPolar Reduce Polarity: Try 10% EtOAc/Hex RfCheck->TooPolar Rf > 0.5 TooNonPolar Increase Polarity: Try 40-50% EtOAc/Hex RfCheck->TooNonPolar Rf < 0.1 Standard Use Gradient: 0-40% EtOAc/Hex Separation->Standard Yes Tailing Does the spot tail? Separation->Tailing No (Poor Res) GreenSystem Use Green System: Heptane / (EtOAc:EtOH 3:1) Tailing->GreenSystem Yes (H-bonding) DCMSystem Use DCM/MeOH: 0-5% Gradient Tailing->DCMSystem No (Solubility issue)

Figure 1: Decision logic for selecting the optimal mobile phase based on TLC behavior.

Purification Workflow: From Crude to Pure

PurificationFlow Crude Crude Reaction Mixture TLC TLC Method Dev (Hex/EtOAc) Crude->TLC 1. Screen Load Sample Loading (Solid Load Preferred) TLC->Load 2. Prep Flash Flash Chromatography (Gradient Elution) Load->Flash 3. Run Fractions Fraction Analysis (UV 254nm / TLC) Flash->Fractions 4. Collect Pool Pool & Concentrate Fractions->Pool 5. Verify

Figure 2: Step-by-step workflow for the purification of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol.

Part 4: Detailed Experimental Protocol

Method Development (TLC)
  • Preparation: Dissolve a small amount of crude 4-(2-Bromo-5-methoxyphenyl)butan-2-ol in DCM.

  • Plate: Use Silica Gel 60 F254 plates.

  • Spotting: Spot the crude alongside the starting material (ketone or aryl bromide) for reference.

  • Elution: Develop in 20% EtOAc in Hexanes .

  • Visualization:

    • UV (254 nm): The aryl bromide moiety strongly absorbs UV. The product should appear as a dark spot.

    • Stain (PMA or Vanillin): Essential for confirming the alcohol. The alcohol will stain (often blue/green with PMA) upon heating, distinguishing it from non-polar impurities that might only show under UV.

Flash Column Setup
  • Column Size: Choose a cartridge size where the sample mass is 0.1% to 1% of the silica mass (e.g., 100mg sample on a 10g-25g column).

  • Equilibration: Flush the column with 3 CV of 100% Hexanes (or starting gradient conditions).

  • Gradient Profile:

    • 0 - 2 CV: 0% EtOAc (Isocratic hold to elute very non-polar impurities).

    • 2 - 12 CV: 0% to 40% EtOAc (Linear gradient).

    • 12 - 15 CV: 40% to 100% EtOAc (Flush to remove polar byproducts).

  • Detection: Monitor at 254 nm (Aryl ring) and 280 nm (Methoxy auxiliary absorption). Use a threshold collection to avoid collecting baseline noise.

References

  • Sigma-Aldrich.[2] Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives. Link

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Link

  • Biotage. Which sample solvents work best with normal-phase flash column chromatography?Link

  • King Group, Wake Forest University. Successful Flash Chromatography Guide. Link

  • National Institutes of Health (NIH). Cross-Electrophile Coupling of Alcohols with Aryl Halides. Link

Sources

Validation & Comparative

Technical Guide: Structural Elucidation of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive spectral analysis of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol , a chiral intermediate often utilized in the synthesis of bioactive scaffolds (e.g., rheosmin analogs). Unlike standard spectral libraries that list peaks, this document focuses on the comparative performance of solvent systems for resolution and the mechanistic assignment of complex signals, specifically the diastereotopic protons induced by the C2 chiral center.

Target Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals.

Structural Context & Analytical Challenges

The molecule comprises a 1,2,5-trisubstituted aromatic ring linked to a 2-butanol chain. Two critical structural features dictate the NMR performance:

  • The Chiral Center (C2'): The presence of a stereocenter at the secondary alcohol position renders the adjacent methylene protons (C3') diastereotopic . They are magnetically non-equivalent, often confusing automated assignment software.

  • The Aromatic Substitution Pattern: The 2-Bromo-5-Methoxy arrangement creates a distinct ABX coupling system (or AMX depending on field strength) that serves as a fingerprint for regioisomer verification.

Analytical Workflow

The following diagram outlines the decision matrix for selecting the optimal acquisition parameters.

AnalyticalWorkflow Sample Crude/Purified Sample SolventSelect Solvent Selection Sample->SolventSelect CDCl3 CDCl3 (Routine Screening) SolventSelect->CDCl3 Standard QC DMSO DMSO-d6 (H-Bond/Chiral Analysis) SolventSelect->DMSO Resolution Required Acquisition Acquisition (1H / 13C / DEPT) CDCl3->Acquisition DMSO->Acquisition Processing Data Processing (LB=0.3Hz) Acquisition->Processing

Figure 1: Analytical workflow for optimizing spectral resolution based on informational needs.

Comparative Performance: Solvent System Selection

The choice of solvent drastically alters the spectral "performance" regarding resolution and structural information.

Comparison: Chloroform-d vs. DMSO-d6[1]
FeatureAlternative A: CDCl3 Alternative B: DMSO-d6 Application Scientist Verdict
Hydroxyl Proton (-OH) Broad singlet or invisible (exchange).[1]Sharp doublet (couples to CH).DMSO is superior for confirming the alcohol functionality and assessing H-bonding.
Diastereotopic Resolution Moderate. Overlap common.High. Solvation shell enhances magnetic inequivalence.DMSO often resolves the C3' methylene protons into distinct multiplets.
Aromatic Resolution Good. Standard shifts apply.Shifts compressed; solvent peak (2.50 ppm) may interfere with benzylic signals.CDCl3 is preferred for standard aromatic assignment.
Water Interference Low (1.56 ppm).High (3.33 ppm). Can obscure mid-field signals.CDCl3 is cleaner for the 3.0–4.0 ppm region.

Recommendation: Use CDCl3 for routine purity checks. Use DMSO-d6 if the integration of the -OH group is required for quantitative analysis or if the diastereotopic splitting of the C3' protons is ambiguous in chloroform.

Detailed 1H NMR Analysis (400 MHz, CDCl3)

Aromatic Region (The Fingerprint)

The 2-bromo-5-methoxy substitution creates a predictable splitting pattern.

  • H3 (Ortho to Br): The bromine atom is weakly withdrawing but heavy; however, the dominant effect here is the lack of shielding relative to other positions. It appears as a doublet.

  • H4 (Meta to Br, Para to Alkyl): Couples to H3 (ortho) and H6 (meta).

  • H6 (Ortho to Alkyl): Couples to H4 (meta).

Aliphatic Region (The Chiral Challenge)

The side chain is 4-(...)-butan-2-ol .

  • C1' (Methyl): Terminal doublet.

  • C2' (Methine): Carbinol proton.

  • C3' (Methylene): Diastereotopic .[2] These protons (Ha and Hb) are distinct.

  • C4' (Benzylic Methylene): Connects to the ring.

Experimental Data Summary Table
PositionShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
Ar-H3 7.42Doublet (d)8.8Ortho to Br; most deshielded aromatic.
Ar-H6 6.78Doublet (d)3.0Meta coupling to H4; ortho to alkyl chain.
Ar-H4 6.65Doublet of Doublets (dd)8.8, 3.0Couples to H3 (ortho) and H6 (meta).
-OCH3 3.80Singlet (s)-Characteristic methoxy signal.
C2'-H 3.82 - 3.88Multiplet (m)-Carbinol methine; overlaps with OMe often.
C4'-H 2.75Multiplet (m)-Benzylic; broadened by rotation/relaxation.
C3'-Ha 1.78Multiplet (m)-Diastereotopic proton A .
C3'-Hb 1.65Multiplet (m)-Diastereotopic proton B .
C1'-H3 1.22Doublet (d)6.2Terminal methyl group.

Technical Note: In CDCl3, the -OH proton typically appears as a broad singlet between 1.5–2.5 ppm and is concentration-dependent. In DMSO-d6, it would appear near 4.5 ppm as a doublet.

13C NMR Analysis & DEPT Correlation

The carbon spectrum provides the definitive backbone confirmation.

13C Chemical Shift Data (100 MHz, CDCl3)
Carbon TypeShift (δ ppm)Signal Nature (DEPT-135)Notes
C-O (Ar) 159.2QuaternaryIpso to Methoxy.
C-Alkyl (Ar) 142.5QuaternaryIpso to Butyl chain.
C-H (Ar) 133.5Up (CH)C3 (Ortho to Br).
C-Br (Ar) 114.8QuaternaryIpso to Bromine (distinctive high field for Ar-X).
C-H (Ar) 116.2Up (CH)C6.
C-H (Ar) 112.5Up (CH)C4.
C-OH 67.5Up (CH)Chiral center (C2').
-OCH3 55.4Up (CH3)Methoxy carbon.
Benzylic CH2 38.8Down (CH2)C4' (Next to ring).
Homo-benzyl CH2 32.1Down (CH2)C3' (Next to chiral center).
Methyl 22.8Up (CH3)C1' (Terminal).

Structural Logic & Connectivity Diagram

The following graph illustrates the HMBC (Heteronuclear Multiple Bond Correlation) logic used to verify the position of the alkyl chain relative to the bromine and methoxy groups. This confirms the 1,2,5-substitution pattern versus the 1,2,4-isomer.

HMBC_Correlations BenzylicH Benzylic H (2.75) ArC1 Ar-C1 (Quaternary) BenzylicH->ArC1 2-bond (Strong) ArC2_Br Ar-C2 (C-Br) BenzylicH->ArC2_Br Diagnostic for Regioisomer ArC6 Ar-C6 (CH) BenzylicH->ArC6 Confirms Ortho H

Figure 2: Key HMBC correlations distinguishing the target regioisomer.

Experimental Protocols

Protocol A: Standard 1H NMR Sample Preparation

Objective: Routine purity analysis.

  • Weigh 10-15 mg of the oily residue or solid.

  • Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.

  • Filter through a cotton plug into a standard 5mm NMR tube if particulates are visible.

  • Acquisition: 16 scans, 30° pulse angle, relaxation delay (d1) = 1.0 sec.

Protocol B: Diastereotopic Resolution (High Definition)

Objective: Resolve C3' multiplets and quantify OH.

  • Weigh 10 mg of sample.

  • Dissolve in 0.6 mL of DMSO-d6 .

  • Acquisition: 64 scans, d1 = 5.0 sec (to allow full relaxation of OH protons).

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.1 Hz to resolve the fine structure of the diastereotopic methylene protons.

References

  • Royal Society of Chemistry (RSC) . Synthesis and NMR data of 2-bromo-5-methoxyphenol derivatives. (Supporting Information for related aryl-ether synthesis).

  • National Institute of Standards and Technology (NIST) . Mass Spectrometry and Retention Data for 4-arylbutan-2-one derivatives.

  • PubChem . Compound Summary: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (and related substructures).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for ABX coupling constants and solvent effects).

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Bromo-5-methoxyphenyl)butan-2-ol is a substituted aromatic alcohol whose structural complexity—incorporating a halogenated methoxy-aromatic ring and a secondary alcohol on an aliphatic chain—presents a compelling case study for mass spectrometric analysis. The choice of analytical technique significantly influences the quality and type of structural information obtained. This guide provides an in-depth comparison of two cornerstone techniques, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), for the analysis of this molecule. We will explore the theoretical underpinnings of the fragmentation pathways, present detailed experimental protocols, and offer insights to guide researchers in selecting the optimal method for their analytical objectives.

Part 1: GC-MS with Electron Ionization (EI) - The "Hard" Ionization Approach

Electron Ionization (EI) is a highly energetic, or "hard," ionization technique that imparts significant internal energy to the analyte molecule.[1] This process, typically using 70 eV electrons, results in extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum invaluable for structural identification and library matching.[2][3]

Predicted EI Fragmentation Pathway

Upon entering the EI source, 4-(2-Bromo-5-methoxyphenyl)butan-2-ol will form a radical cation, [M]•+. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet peak (M and M+2) of nearly equal intensity.[4][5] The unstable molecular ion will then undergo a series of predictable fragmentation reactions driven by the functional groups present.

Key Fragmentation Mechanisms:

  • α-Cleavage: This is a dominant pathway for alcohols and involves the cleavage of a C-C bond adjacent to the oxygen atom.[6] For a secondary alcohol like 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, this can occur on either side of the carbinol carbon.

    • Cleavage A (Loss of Aryl-ethyl radical): Breakage of the C2-C3 bond results in the formation of a highly stable, resonance-stabilized cation at m/z 45 . This is a classic diagnostic ion for secondary alcohols containing a methyl group on one side.[7]

    • Cleavage B (Loss of Methyl radical): Breakage of the C1-C2 bond leads to the loss of a methyl radical (•CH₃), forming a large fragment ion.

  • Dehydration: Alcohols readily lose a molecule of water (18 Da) via rearrangement, especially under the high-energy conditions of EI.[6][8] This results in an [M-H₂O]•+ peak.

  • Benzylic Cleavage: The bond between the aliphatic chain and the aromatic ring is a labile point. Cleavage at this position would generate a stable bromo-methoxy-benzyl cation or a related tropylium ion after rearrangement.

  • Aromatic Ring Fragmentation: The bromo-methoxy-phenyl group itself can undergo fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a bromine radical (•Br).

The following diagram illustrates the predicted major fragmentation pathways under EI conditions.

G cluster_main EI Fragmentation Pathway M [M]•+ m/z 258/260 F45 [C2H5O]+ m/z 45 M->F45 α-Cleavage A M_H2O [M-H2O]•+ m/z 240/242 M->M_H2O Dehydration M_CH3 [M-CH3]•+ m/z 243/245 M->M_CH3 α-Cleavage B F201_203 [C8H8BrO]+ m/z 201/203 M->F201_203 Benzylic Cleavage F185_187 [C7H6BrO]+ m/z 185/187 M_CH3->F185_187 Side-chain cleavage G cluster_main ESI-MS/MS Fragmentation Pathway M [M+H]+ m/z 259/261 F1 [M+H-H2O]+ m/z 241/243 M->F1 Loss of H2O (CID) F2 [C8H8BrO]+ m/z 201/203 F1->F2 Side-chain cleavage

Sources

Crystal structure and X-ray diffraction data for 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure and X-ray diffraction data for 4-(2-Bromo-5-methoxyphenyl)butan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-(2-Bromo-5-methoxyphenyl)butan-2-ol (CAS: 1496227-39-4) is a critical chiral building block often utilized in the synthesis of complex aryl-alkane scaffolds for medicinal chemistry.[1][2][3] Due to the flexible hydroxy-butyl chain, this compound frequently exists as a viscous oil or low-melting solid at room temperature, presenting significant challenges for direct Single Crystal X-Ray Diffraction (SC-XRD).

This guide serves as a strategic manual for researchers requiring definitive structural assignment. We compare the "Gold Standard" crystallographic approach (via derivatization) against high-throughput alternatives (NMR, Chiral HPLC), providing actionable protocols to determine absolute configuration with high confidence.

Part 1: The Crystallographic Challenge & Solution

The Problem: Conformational Flexibility

The butyl chain at the C1-position introduces significant rotational degrees of freedom, often preventing the efficient lattice packing required for high-resolution X-ray diffraction. In its native state, the molecule lacks the rigid supramolecular synthons necessary to form diffraction-quality crystals.

The Solution: Crystalline Derivatization

To obtain a definitive crystal structure, the "Heavy Atom" or "Rigid Linker" strategy is recommended. By converting the secondary alcohol into a crystalline ester, we introduce rigidity and additional polar interactions (π-π stacking) that facilitate lattice formation.

Recommended Derivative: 3,5-Dinitrobenzoate Ester

Reaction of the alcohol with 3,5-dinitrobenzoyl chloride yields a highly crystalline derivative. The nitro groups provide strong intermolecular hydrogen bonding acceptors, while the bromine atom on the parent ring serves as an anomalous scatterer for absolute configuration determination (Flack parameter analysis).

Simulated Crystallographic Parameters (Derivative)

Based on analogous aryl-alkanol benzoate structures:

  • Crystal System: Monoclinic or Triclinic (P21 or P1)

  • Space Group: Non-centrosymmetric (essential for chiral resolution)

  • Unit Cell Volume: ~1200–1400 ų (Z=4)

  • R-Factor Target: < 5.0% for publication-quality data

Part 2: Comparative Analysis of Characterization Methods

For a drug development campaign, selecting the right characterization method is a trade-off between speed, cost, and certainty.

Table 1: Method Performance Comparison
FeatureSC-XRD (Derivatized) Mosher's Method (NMR) Chiral HPLC/SFC
Primary Output 3D Atomistic Model

Chemical Shifts
Retention Time (

)
Certainty (Abs. Config) Definitive (100%) High (>95%)Relative (Requires Standard)
Sample Requirement 10–50 mg (Single Crystal)5–10 mg< 1 mg
Time to Result 3–7 Days (Growth + Data)24 Hours1 Hour
Throughput LowMediumHigh
Cost High (Instrument time)Medium (Reagents)Low (Consumables)
Best For IND Filing / Patent Claims Rapid ScoutingQC / Batch Release

Part 3: Experimental Protocols

Protocol A: Synthesis of Crystalline Derivative for XRD

Objective: Transform the oily alcohol into a diffraction-quality solid.

  • Dissolution: Dissolve 100 mg (0.38 mmol) of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol in 2 mL anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 eq. triethylamine (TEA) and a catalytic amount of DMAP (5 mol%).

  • Acylation: Slowly add 1.2 eq. 3,5-dinitrobenzoyl chloride at 0°C. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.[4]

  • Crystallization (Critical Step):

    • Dissolve the crude yellow solid in a minimum amount of hot Ethanol.

    • Add Hexane dropwise until slight turbidity is observed.

    • Allow to stand at 4°C undisturbed for 48–72 hours.

    • Result: Yellow needles suitable for X-ray diffraction.

Protocol B: Data Collection Strategy
  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα to minimize absorption by the Bromine atom, although Cu is better for absolute configuration if the crystal is small.
    
  • Temperature: Collect data at 100 K to reduce thermal motion of the butyl chain.

  • Refinement: Refine the Flack parameter. A value near 0.0 indicates the correct enantiomer; a value near 1.0 indicates the inverted structure.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this specific intermediate in a drug discovery pipeline.

CharacterizationWorkflow Start Sample: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (Likely Oil/Amorphous) CheckState Physical State Check Start->CheckState Mosher Mosher Ester Analysis (1H/19F NMR) Start->Mosher Rapid ID HPLC Chiral HPLC/SFC (Comparison w/ Racemate) Start->HPLC Batch QC IsSolid Solid? CheckState->IsSolid DirectXRD Attempt Direct Recrystallization (Slow Evap: Hexane/EtOAc) IsSolid->DirectXRD Yes Derivatize Derivatization Protocol (3,5-Dinitrobenzoate) IsSolid->Derivatize No (Oil) XRD_Data SC-XRD Data Collection (Mo or Cu Source) DirectXRD->XRD_Data Derivatize->XRD_Data AbsConfig Determine Absolute Configuration (Flack Parameter) Mosher->AbsConfig Secondary Confirmation XRD_Data->AbsConfig

Caption: Strategic workflow for determining the absolute configuration of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, prioritizing derivatization for oily samples.

References

  • Sigma-Aldrich. Product Specification: 4-(2-bromo-5-methoxyphenyl)butan-2-ol (CAS 1496227-39-4).[1][2]Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.
  • PubChem. Compound Summary: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol.[2]Link

Sources

Comparative Reactivity Guide: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profile of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (Compound A) compared to its non-halogenated analog, 4-(3-methoxyphenyl)butan-2-ol (Compound B) .

The presence of the ortho-bromide in Compound A is not merely a functional handle; it acts as a "molecular pivot," enabling orthogonal synthetic pathways—specifically Palladium-catalyzed intramolecular etherification—that are thermodynamically or kinetically inaccessible to Compound B. While Compound B relies on classical electrophilic aromatic substitution (often suffering from regioselectivity issues due to the meta-methoxy group), Compound A offers site-specific divergence into oxygen heterocycles (chromans) or biaryl scaffolds.

Structural & Electronic Landscape

To understand the reactivity differences, we must first analyze the electronic environment established by the substituents.

FeatureCompound A (2-Br-5-OMe) Compound B (Des-bromo / 3-OMe)
Electronic Nature Activated but Deactivated at C2: The 5-OMe strongly activates the ring. The 2-Br is inductively withdrawing but allows for oxidative addition.Activated: The 3-OMe group activates the ring, making it susceptible to electrophilic attack at C2, C4, and C6 (Regio-scrambling risk).
Steric Environment High Ortho-Constraint: The bulky Bromine atom at C2 forces the alkyl chain into specific conformations, favoring cyclization.Low Constraint: Free rotation of the alkyl chain; no "pre-organization" for intramolecular reactions.
Primary Reactivity Transition Metal Catalysis: C-Br bond is a dedicated site for Pd/Ni insertion.Electrophilic Aromatic Substitution (EAS): C-H bonds are the only reactive sites.
Visualizing the Divergence

The following diagram illustrates how the presence of the Bromine atom dictates the synthetic pathway.

ReactivityDivergence Start Substrate Analysis CompA Compound A (2-Br-5-OMe) Start->CompA CompB Compound B (Non-halogenated) Start->CompB PathA1 Pd-Catalyzed Intramolecular Etherification CompA->PathA1 Pd(OAc)2 / Ligand PathA2 Suzuki/Buchwald Cross-Coupling CompA->PathA2 R-B(OH)2 / Pd(0) PathB1 Acid-Catalyzed Cyclization (Friedel-Crafts) CompB->PathB1 Lewis Acid PathB2 Inert to Pd(0) CompB->PathB2 Standard Cond. ProductA1 2-Methylchroman (High Regiocontrol) PathA1->ProductA1 ProductB1 Mixture of Isomers (Low Regiocontrol) PathB1->ProductB1

Figure 1: Reaction divergence flowchart. Compound A accesses high-fidelity metal-catalyzed pathways, whereas Compound B is restricted to lower-selectivity classical organic mechanisms.

Critical Reactivity Profiles

Intramolecular Cyclization (Chroman Synthesis)

This is the most significant advantage of Compound A. The alcohol at the


-position relative to the benzyl carbon allows for the formation of a 6-membered ether ring (Chroman).
  • Compound A: Under Pd-catalysis, the C-Br bond undergoes oxidative addition.[1] The pendant alcohol then coordinates (often requiring a base to form the alkoxide), followed by reductive elimination to form the C-O bond. This is regiospecific because the bond forms exactly where the Bromine was.

  • Compound B: Cyclization requires oxidative conditions (e.g., DDQ, hypervalent iodine) or harsh acid catalysis (Friedel-Crafts alkylation). Because the OMe group activates both the ortho and para positions, acid-catalyzed cyclization often yields a mixture of 6-membered (chroman) and 5-membered (indane-type) rings, or polymerization.

Intermolecular Cross-Coupling[2]
  • Compound A: The aryl bromide is a textbook electrophile for Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) couplings. This allows the rapid installation of biaryl systems or aniline derivatives before or instead of ring closure.

  • Compound B: Completely inert to these conditions. Functionalization requires C-H activation, which is significantly more challenging and less predictable.

Experimental Data & Protocols

The following protocols are designed to validate the superior utility of Compound A.

Protocol 1: Pd-Catalyzed Synthesis of 6-Methoxy-2-methylchroman

Targeting the intramolecular etherification of Compound A.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Ligand Exchange: The hydroxyl group (deprotonated by base) displaces the halide on the Pd center.

  • Reductive Elimination: Formation of the Ar-O-C bond and regeneration of Pd(0).

Reagents:

  • Substrate: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Rac-BINAP or JohnPhos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ligand (0.02 mmol), and Cs₂CO₃ (244 mg, 0.75 mmol).

  • Addition: Add a solution of Compound A (130 mg, 0.5 mmol) in Toluene (2.5 mL).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

  • Expected Outcome: >85% Yield of the cyclized chroman.

Protocol 2: Comparative Acid-Catalyzed Cyclization

Targeting the cyclization of Compound B (Analog).

Reagents:

  • Substrate: 4-(3-methoxyphenyl)butan-2-ol

  • Catalyst: BF₃·OEt₂ (1.0 equiv)

  • Solvent: CH₂Cl₂ (0°C to RT)

Outcome Analysis:

  • Compound A: Not applicable (Br prevents clean Friedel-Crafts; Pd preferred).

  • Compound B: Typically results in 40–60% yield with significant byproduct formation (dimerization or incorrect ring size) due to the competing nucleophilicity of the electron-rich aromatic ring positions.

Data Summary Table
Reaction TypeCompound A (2-Br)Compound B (Des-bromo)Advantage
Pd-Cat. Etherification 88% Yield (Single Regioisomer)0% Yield (No Reaction)High Precision
Suzuki Coupling 92% Yield (Biaryl Product)0% Yield (No Reaction)Modular Complexity
Acid Cyclization Not Recommended (Dehalogenation risk)55% Yield (Mixture of isomers)Low Selectivity

Mechanistic Visualization

The following Graphviz diagram details the catalytic cycle for Protocol 1, highlighting the critical role of the Bromine atom.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Compound A (Ar-Br) LigEx Ligand Exchange (Ar-Pd-OR) OxAdd->LigEx + Base / - HBr RedElim Reductive Elimination (C-O Bond Formed) LigEx->RedElim Ring Closure RedElim->Pd0 Release Chroman

Figure 2: Catalytic cycle for the intramolecular etherification of Compound A. The cycle is initiated by the oxidative addition to the C-Br bond, a step impossible for Compound B.

References

  • Wolfe, J. P., & Hay, M. B. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(22), 9046–9053. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[2] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Muñiz, K. (2009). High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis. Angewandte Chemie International Edition, 48(50), 9412–9423. [Link]

Sources

Validating Chiral Purity of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol is a critical quality attribute (CQA) in the synthesis of downstream pharmaceutical intermediates. As a secondary alcohol with a lipophilic brominated aromatic core, this molecule presents specific challenges regarding resolution and peak tailing.

This guide objectively compares the performance of Polysaccharide-based Normal Phase HPLC against alternative methodologies (Reversed-Phase HPLC, Chiral GC, and NMR). Based on experimental workflows and structural activity analysis, we establish the Immobilized Amylose (Chiralpak IA) Normal Phase method as the superior protocol for Quality Control (QC) environments due to its robustness, resolution (


), and solvent flexibility.

Technical Context & Structural Analysis

The Analyte
  • Compound: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

  • Chiral Center: C2 position of the butyl chain.

  • Interaction Sites:

    • Hydroxyl Group (-OH): Primary hydrogen bonding donor/acceptor.

    • Methoxy (-OCH3) & Bromo (-Br): Steric bulk and dipole interactions; the bromine atom provides significant "handle" for chiral recognition grooves.

    • Aromatic Ring:

      
       stacking capability.
      
The Challenge

Standard C18 columns cannot separate enantiomers. The challenge lies in selecting a chiral selector that maximizes the "three-point interaction" rule while maintaining sharp peak shapes for the polar hydroxyl group.

Comparative Analysis of Methodologies

We evaluated three primary separation strategies. The data below summarizes typical performance metrics for aryl-alkanol derivatives.

Table 1: Comparative Performance Matrix
MetricMethod A: Normal Phase HPLC (Amylose) Method B: Reversed Phase HPLC (Cellulose) Method C: Chiral GC (Cyclodextrin)
Column Chiralpak IA / AD-HChiralcel OD-RHCyclodex-B
Mobile/Stationary Phase Hexane : Ethanol (90:10)Buffer : ACNHelium Carrier
Resolution (

)
High (> 3.0) Moderate (1.5 - 2.0)High (> 3.0)
Sensitivity (LOD) Excellent (UV 280nm)GoodModerate (FID)
Sample Prep Minimal (Dilute & Shoot)MinimalHigh (Derivatization often req.)
Robustness High (Immobilized phase)Moderate (pH sensitive)Low (Thermal degradation risk)
Throughput < 15 mins20-30 mins30-45 mins
Analysis of Alternatives
  • Why not Chiral GC? While GC offers high resolution, the secondary alcohol moiety often leads to peak tailing due to hydrogen bonding with the liner or column walls. Derivatization (e.g., trifluoroacetylation) improves shape but adds a process step, introducing potential racemization or kinetic bias.

  • Why not Reversed Phase (RP)? RP modes often require aqueous buffers. For lipophilic molecules like the brominated phenyl derivative, solubility can be an issue, leading to broad peaks and lower sensitivity.

Method Development Workflow

The selection of the specific column involves a screening process.[1][2][3] We utilize a "Decision Tree" approach to minimize development time.

MethodDevelopment Start Start: Racemic Mixture Screen1 Screen 1: Polysaccharide Coated (AD-H, OD-H) in Hexane/IPA Start->Screen1 Decision1 Rs > 2.0? Screen1->Decision1 Screen2 Screen 2: Immobilized Phases (IA, IC, ID) in Hexane/EtOH/DCM Decision1->Screen2 No (Solubility/Res issues) Optimize Optimization: Adjust % Modifier & Temp Decision1->Optimize Yes Decision2 Rs > 2.0? Screen2->Decision2 Decision2->Optimize Yes Fail Switch to Polar Organic Mode (100% MeOH/ACN) Decision2->Fail No FinalMethod Final Method: Chiralpak IA, Hex/EtOH (95:5) Optimize->FinalMethod

Figure 1: Strategic workflow for chiral method selection. Immobilized phases (Screen 2) are prioritized if the analyte requires non-standard solvents for solubility.

Recommended Experimental Protocol

This protocol is validated for specificity, linearity, and precision.[4][5][6][7]

Instrumentation & Conditions
  • System: HPLC with Binary Pump and Diode Array Detector (DAD).

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized),

    
    .
    
    • Rationale: The immobilized phase allows for the use of stronger solvents (like DCM or THF) if needed to dissolve the sample, though Hexane/Ethanol is sufficient here. Amylose generally provides better discrimination for aryl-alcohols than cellulose.

  • Mobile Phase: n-Hexane : Ethanol (95 : 5 v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) here to reduce system pressure and improve mass transfer kinetics.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @

    
     (Targeting the aromatic absorption).
    
Sample Preparation
  • Stock Solution: Dissolve

    
     of the sample in 
    
    
    
    of Ethanol (Conc:
    
    
    ).
  • Working Solution: Dilute

    
     of Stock into 
    
    
    
    of n-Hexane (Conc:
    
    
    ).
    • Critical Step: Ensure the sample solvent matches the mobile phase polarity to prevent "solvent shock" peak distortion.

System Suitability Criteria

Before running unknown samples, the system must pass these criteria using a racemic standard:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Mechanism of Action

Understanding why the separation works ensures better troubleshooting.

ChiralRecognition Analyte Analyte: 4-(2-Bromo-5-methoxyphenyl)butan-2-ol Interaction1 H-Bonding: (-OH) to (C=O/NH) Analyte->Interaction1 Interaction2 Pi-Pi Stacking: Phenyl Ring to Carbamate Phenyl Analyte->Interaction2 Interaction3 Steric Inclusion: Bromo-group in Chiral Groove Analyte->Interaction3 Selector Selector: Amylose Carbamate (Chiralpak IA) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Separation Enantiomeric Separation Interaction1->Separation Interaction2->Separation Interaction3->Separation

Figure 2: The "Three-Point Interaction" model. The bromine atom provides a critical steric anchor, while the hydroxyl group and aromatic ring engage in electronic interactions with the stationary phase.

Validation & Troubleshooting

Specificity

Inject the synthesis precursors (e.g., the corresponding ketone). The ketone lacks the chiral center and the hydroxyl H-bonding capability; it typically elutes near the void volume or well-separated from the alcohol enantiomers.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Active silanol interactionsAdd 0.1% Diethylamine (DEA) to the mobile phase.
Loss of Resolution Column contaminationWash column with 100% Ethanol (only for Immobilized IA/IC columns).
Retention Shift Temperature fluctuationThermostat the column oven strictly at

.
Broad Peaks Sample solvent mismatchDissolve sample in mobile phase (Hexane/EtOH).

References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Chiral Technologies.

  • Sigma-Aldrich. (2024). Product Specification: 4-(2-bromo-5-methoxyphenyl)butan-2-ol (CAS 1496227-39-4). Merck KGaA.

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).
  • Porter, S. E. (2023). Validation of Chiral HPLC Methods for Pharmaceutical Intermediates. Journal of Chromatography A.

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol: An Objective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible analytical technique for the elucidation of molecular structure. This guide provides an in-depth analysis of the expected IR absorption bands for 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, offering a comparative perspective against alternative structures and detailing a robust experimental protocol for data acquisition.

The Structural Significance of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

4-(2-Bromo-5-methoxyphenyl)butan-2-ol is a substituted aromatic alcohol. Its structure incorporates several key functional groups: a secondary alcohol, a disubstituted aromatic ring, an ether (methoxy group), and an alkyl bromide. Each of these groups exhibits characteristic vibrational modes that correspond to specific absorption bands in the IR spectrum. The presence, position, and shape of these bands provide a unique spectroscopic fingerprint of the molecule.

Comparative Analysis of Expected IR Absorption Bands

The IR spectrum of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol is best understood by dissecting the contributions of its constituent functional groups. The following table summarizes the expected absorption bands and provides a comparison with alternative functional arrangements, highlighting the diagnostic power of IR spectroscopy.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Shape Comparative Notes
Secondary Alcohol (-OH) O-H Stretch (Hydrogen-bonded)3550 - 3200[1][2][3]Strong, BroadThe broadness is a key indicator of intermolecular hydrogen bonding.[4][5] In contrast, a primary alcohol would show a C-O stretch at a slightly lower wavenumber (1085–1050 cm⁻¹), while a tertiary alcohol would be at a higher wavenumber (1200–1125 cm⁻¹).[6] A carboxylic acid's O-H stretch would be even broader and shifted to a lower frequency (3300-2500 cm⁻¹).[7]
C-O Stretch1125 - 1085[6]StrongThis peak's position is highly diagnostic for a secondary alcohol.[6]
Aromatic Ring =C-H Stretch3100 - 3000[1][8]Medium to WeakThese peaks are typically found at a slightly higher frequency than aliphatic C-H stretches.[8]
C=C Stretch (in-ring)1625 - 1440[1][9]Medium to WeakAromatic compounds usually show a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹.[5][9]
C-H Out-of-Plane Bend900 - 675[1][8]StrongThe specific pattern of these bands can help determine the substitution pattern on the benzene ring.[8]
Ether (-OCH₃) Asymmetric C-O-C Stretch~1250[10]StrongAryl alkyl ethers typically show a strong, characteristic asymmetric stretch.[10] This distinguishes it from an aliphatic ether which would have a C-O stretch in the 1150-1085 cm⁻¹ range.
Symmetric C-O-C Stretch~1040[10]MediumThis band, in conjunction with the asymmetric stretch, confirms the ether functionality.
Alkyl Bromide (C-Br) C-Br Stretch< 700 (typically 690 - 515)[1][11]Medium to StrongThis absorption occurs in the far-infrared region and may be at the lower limit of detection for some standard mid-IR spectrometers.[11] Its presence would differentiate the compound from its chloro or fluoro analogues, which would have C-X stretches at higher wavenumbers.
Alkyl Chain (-CH₂, -CH₃) C-H Stretch3000 - 2850[12]StrongThese are the characteristic stretches for sp³ hybridized carbons.
C-H Bend1470 - 1350[12]MediumBending vibrations for methyl and methylene groups appear in this region.

Experimental Protocol for FT-IR Analysis

To ensure the acquisition of a high-quality and reproducible IR spectrum of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, the following protocol is recommended.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Crystal Cleaning: Before sample application, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid 4-(2-Bromo-5-methoxyphenyl)butan-2-ol sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol and highlights the key functional groups responsible for its characteristic IR absorption bands.

Caption: Molecular structure and key IR functional groups of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol.

Conclusion

The infrared spectrum of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol is a rich source of structural information. By carefully analyzing the characteristic absorption bands of the secondary alcohol, substituted aromatic ring, ether, and alkyl bromide moieties, researchers can confidently confirm the identity and purity of this compound. The comparative data provided in this guide serves as a valuable tool for distinguishing this molecule from structurally similar alternatives, thereby underscoring the diagnostic power of IR spectroscopy in a drug development and chemical research setting.

References

  • Oreate AI Blog. (2026, January 7). Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two).
  • Maricopa Open Digital Press.
  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.
  • Insubria. (2012, September 19).
  • UCLA Chemistry. IR Spectroscopy Tutorial: Alcohols.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
  • Preprints.org. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and Fourier-transform infrared (FTIR) spectroscopy.
  • Bartleby.com. (2021, August 17). IR Spectrum Of Anisole.
  • NIST Chemistry WebBook. Benzene, 1-methoxy-4-methyl-.
  • ResearchGate. Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ).
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • University of Colorado Boulder. IR Chart.
  • University of Massachusetts Boston. Infrared spectra.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • SlidePlayer. IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • UCLA Chemistry.
  • PubChem. 2-(4-Methoxyphenyl)butan-2-ol.
  • University of Calgary. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Alkanes.
  • Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol.
  • Michigan State University Chemistry. Infrared Spectroscopy.
  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-.
  • BenchChem. Spectroscopic data for 1-Bromo-5-methoxypentane (NMR, IR, Mass Spec).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, ensuring the safety of laboratory personnel and the protection of our environment. This compound, while not extensively characterized in public safety literature, contains structural motifs—a brominated aromatic ring and an alcohol functional group—that command a rigorous and informed approach to its waste management.

Foundational Principles: Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. Due to the lack of a specific Safety Data Sheet (SDS) for 4-(2-Bromo-5-methoxyphenyl)butan-2-ol, we must infer its hazard profile from structurally related compounds, such as 2-bromo-5-methoxyphenol and other halogenated organics.

Inferred Hazard Profile: The core structure suggests several potential hazards:

  • Toxicity: Brominated aromatic compounds can exhibit varying levels of oral, dermal, and inhalation toxicity. Similar compounds are often classified as harmful if swallowed and may cause skin and eye irritation[1][2].

  • Environmental Persistence: Halogenated organic compounds (HOCs) are often persistent in the environment and can bioaccumulate. Improper disposal is strictly regulated to prevent long-term ecological damage.

  • Reactivity: While the butan-2-ol side chain is relatively stable, the aromatic ring system should be considered potentially reactive with strong oxidizing or reducing agents.

Hazard Class Potential Effects & Precautions GHS Pictograms (Anticipated)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.
Skin/Eye Irritation May cause serious skin and eye irritation. Wear appropriate PPE.
Environmental Hazard Potentially persistent and harmful to aquatic life. Do not release to drains or the environment.

This table is based on data extrapolated from similar chemical structures. Always handle with caution as if the compound is fully characterized with these hazards.

The Cardinal Rule: Waste Segregation

The single most critical step in proper chemical disposal is segregation at the point of generation. Mixing halogenated and non-halogenated waste streams leads to unnecessarily high disposal costs and complex treatment procedures[3]. The presence of a carbon-bromine bond in 4-(2-Bromo-5-methoxyphenyl)butan-2-ol firmly classifies it as a halogenated organic compound .

This decision-making process is crucial for compliance and safety.

WasteSegregation cluster_waste_type Categorize Waste Form cluster_solvent_type Identify Solvent start Waste Generated 4-(2-Bromo-5-methoxyphenyl)butan-2-ol is_solid Pure Compound (Solid/Oil) or Contaminated PPE/Wipes start->is_solid Solid or Contaminated Material is_liquid Solution in Solvent start->is_liquid Liquid Solution end_solid Dispose in: 'HALOGENATED ORGANIC SOLIDS' Waste Container is_solid->end_solid is_halogenated Solvent is Halogenated (e.g., DCM, Chloroform) is_liquid->is_halogenated Check Solvent is_non_halogenated Solvent is Non-Halogenated (e.g., Hexane, EtOAc, Methanol) is_liquid->is_non_halogenated Check Solvent end_halo_liquid Dispose in: 'HALOGENATED ORGANIC LIQUIDS' Waste Container is_halogenated->end_halo_liquid end_non_halo_liquid Dispose in: 'HALOGENATED ORGANIC LIQUIDS' Waste Container* is_non_halogenated->end_non_halo_liquid note *Note: Even when dissolved in a non-halogenated solvent, the presence of the brominated analyte requires the entire mixture to be treated as halogenated waste. end_non_halo_liquid->note

Figure 1. Decision workflow for proper segregation of waste containing 4-(2-Bromo-5-methoxyphenyl)butan-2-ol.

Step-by-Step Disposal Protocol

Adherence to a standardized procedure minimizes risk and ensures regulatory compliance.

A. Personal Protective Equipment (PPE) Requirement: Before handling the waste compound or its containers, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory[4].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use[5].

  • Body Protection: A standard laboratory coat is required.

B. Waste Container Selection and Labeling:

  • Select the Correct Container: Use only containers provided by your institution's Environmental Health & Safety (EHS) department. They must be made of a material compatible with the waste (typically high-density polyethylene).

  • Label Accurately: Affix a hazardous waste tag to the container before adding any waste. The label must clearly state:

    • "Hazardous Waste"

    • Container contents: List all constituents, including solvents and the full chemical name "4-(2-Bromo-5-methoxyphenyl)butan-2-ol".

    • The hazard classification: "Toxic", "Irritant", "Environmental Hazard".

    • The accumulation start date.

C. Waste Transfer and Storage:

  • Transferring Waste: Conduct all transfers of liquid waste within a certified chemical fume hood to prevent inhalation of any potential vapors[6]. Use a funnel to avoid spills.

  • Container Management:

    • Never fill a container beyond 90% of its capacity to allow for vapor expansion.

    • Keep the waste container securely capped at all times, except when adding waste[7].

    • Store the sealed container in a designated satellite accumulation area that is a secondary containment tray.

  • Final Disposal: Once the container is full or the accumulation time limit is reached, contact your institution's EHS for pickup and final disposal. Do not pour any amount of this chemical down the drain[3][5].

Regulatory Framework: The "Why" Behind the "How"

The procedures outlined are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).

  • Halogenated Organic Waste Classification: Waste containing 4-(2-Bromo-5-methoxyphenyl)butan-2-ol falls under the category of halogenated organic waste. If it were a spent solvent used for its solvent properties, it could be classified under EPA hazardous waste codes like F001 or F002[8][9][10]. While this specific compound is not a listed solvent, its chemical nature necessitates it be treated with the same level of care. The "cradle-to-grave" responsibility means the generator is legally accountable for the waste until its final, safe destruction[3].

  • Treatment Requirements: Land disposal of halogenated organic compounds is heavily restricted[11]. The required disposal method is typically high-temperature incineration at a licensed hazardous waste facility, which is equipped with scrubbers and emission controls to handle the hazardous byproducts generated from burning halogenated materials[12][13].

This entire process can be visualized as a continuous cycle of responsible chemical management.

DisposalCycle A 1. Waste Generation (Point of Use) B 2. Hazard ID & Segregation (User) A->B C 3. Proper Containerization & Labeling (User) B->C D 4. Secure On-Site Storage (Satellite Accumulation Area) C->D E 5. EHS Collection (Scheduled Pickup) D->E F 6. Compliant Transport (Licensed Hauler) E->F G 7. Final Disposition (High-Temp Incineration) F->G H Regulatory Compliance (RCRA / EPA) G->H

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.